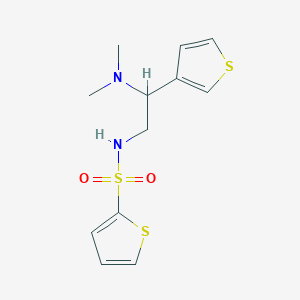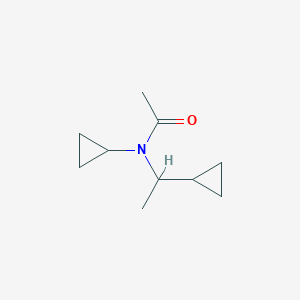![molecular formula C16H13N3O4S2 B2714821 Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate CAS No. 864941-32-2](/img/structure/B2714821.png)
Ethyl ({2-[(1,3-Benzothiazol-2-Ylcarbonyl)amino]thiophen-3-Yl}carbonyl)carbamate
Übersicht
Beschreibung
TCA1 ist ein kleines Molekül mit signifikanter Aktivität gegen sowohl arzneimittelresistente als auch arzneimittelempfindliche Stämme von Mycobacterium tuberculosis. Es wurde bei einem Screening einer großen Sammlung von Molekülen auf ihre inhibitorische Aktivität gegen sich replizierende und nicht replizierende Mycobacterium tuberculosis-Stämme entdeckt . TCA1 hat sowohl in vitro als auch in vivo vielversprechende Aktivität gezeigt, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Antituberkulosemittel macht .
Wirkmechanismus
- DprE1 plays a crucial role in mycobacterial cell wall biosynthesis. Specifically, it contributes to the synthesis of Araf (arabinofuranose) molecules, which are essential building blocks for lipoarabinomannans and arabinogalactans in the cell wall .
- The inhibition disrupts the synthesis of critical cell wall components, compromising the integrity and function of the mycobacterial cell wall .
- These components are crucial for maintaining cell wall structure and virulence in Mycobacterium tuberculosis (Mtb) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Vorbereitungsmethoden
Die Synthese von TCA1 umfasst die Gestaltung und Synthese von Thiophen-Arylamid-Derivaten. Der synthetische Weg beinhaltet typischerweise die Optimierung der beiden Seitenketten, die den Thiophenkern flankieren, was zu neuen Leitverbindungen mit potenter antimikrobieller Aktivität und geringer Zytotoxizität führt . Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden für TCA1 sind in der verfügbaren Literatur nicht ausführlich beschrieben, aber der allgemeine Ansatz beinhaltet strukturbasierte Scaffold-Hopping-Strategien .
Analyse Chemischer Reaktionen
TCA1 durchläuft verschiedene chemische Reaktionen, darunter Oxidations- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Flavin-Adenin-Dinukleotid (FAD) für Oxidationsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate des Thiophen-Arylamid-Gerüsts, die eine potente antimikrobielle Aktivität behalten .
Wissenschaftliche Forschungsanwendungen
TCA1 wurde ausgiebig auf sein Potenzial als Antituberkulosemittel untersucht. Es hemmt das Enzym Decaprenylphosphoryl-β-D-Ribose 2'-Epimerase (DprE1), das für die Biosynthese der Mykobakterien-Zellwand entscheidend ist . Diese Hemmung stört die Synthese von Arabinogalactan, einem essentiellen Bestandteil der Mykobakterien-Zellwand, was zum Tod der Bakterien führt . TCA1 hat in sowohl akuten als auch chronischen Infektionsmodellen von Tuberkulose Wirksamkeit gezeigt, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung im Bereich der Entdeckung von Antituberkulosemitteln macht .
Wirkmechanismus
Der Wirkmechanismus von TCA1 beinhaltet die Hemmung des Enzyms Decaprenylphosphoryl-β-D-Ribose 2'-Epimerase (DprE1) . Dieses Enzym katalysiert die FAD-abhängige Oxidation von Decaprenylphosphoryl-β-D-Ribose, ein entscheidender Schritt in der Biosynthese von Arabinogalactan . Durch die Hemmung von DprE1 stört TCA1 die Synthese der Mykobakterien-Zellwand, was zum Tod der Bakterien führt . Die molekularen Ziele und Wege, die an diesem Mechanismus beteiligt sind, machen TCA1 zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antituberkulosemittel .
Vergleich Mit ähnlichen Verbindungen
TCA1 wird mit anderen DprE1-Inhibitoren wie BTZ-043, Macozinon, OPC-167832 und TBA-7371 verglichen . Diese Verbindungen zielen ebenfalls auf das DprE1-Enzym ab und haben vielversprechende Aktivität gegen Mycobacterium tuberculosis gezeigt . TCA1 ist in seiner Struktur und seinem Wirkmechanismus einzigartig, was es zu einer wertvollen Ergänzung des Arsenals von Antituberkulosemitteln macht . Der Vergleich hebt das Potenzial von TCA1 als neuartige und effektive Behandlung für Tuberkulose hervor .
Eigenschaften
IUPAC Name |
ethyl N-[2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-2-23-16(22)19-12(20)9-7-8-24-14(9)18-13(21)15-17-10-5-3-4-6-11(10)25-15/h3-8H,2H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNBJLXHBBZKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346165 | |
| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864941-32-2 | |
| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864941-32-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of TCA1?
A1: TCA1 primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in Mycobacterium tuberculosis [].
Q2: How does TCA1 interact with DprE1?
A2: TCA1 acts as a non-covalent inhibitor of DprE1. Structural studies reveal that TCA1 binds to the active site of DprE1, forming key interactions with amino acid residues within the binding pocket [, ].
Q3: What are the downstream effects of TCA1 inhibiting DprE1?
A3: DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. Inhibition of DprE1 by TCA1 disrupts this biosynthesis, ultimately leading to bacterial cell death [, ].
Q4: What is the molecular formula and weight of TCA1?
A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of TCA1.
Q5: Is there any spectroscopic data available for TCA1?
A5: The provided research excerpts do not offer any specific spectroscopic data for TCA1.
Q6: How stable is TCA1 under different conditions?
A6: While the excerpts don't detail specific stability data, they indicate that researchers have investigated the stability of TCA1 analogs in hepatocytes, suggesting efforts to assess its metabolic stability. Additionally, modifications to the TCA1 scaffold aimed to improve its properties, indirectly implying a focus on stability optimization [].
Q7: Does TCA1 possess any catalytic properties?
A7: TCA1 is primarily studied for its inhibitory activity against DprE1. There is no mention of TCA1 exhibiting catalytic properties in the provided research excerpts.
Q8: What are the primary applications of TCA1 in research?
A8: TCA1 serves as a valuable research tool for investigating:
- Novel anti-tuberculosis drug development: TCA1's potent antimycobacterial activity makes it a promising lead compound for developing new tuberculosis treatments [, ].
Q9: Have computational methods been employed in TCA1 research?
A9: Yes, researchers have utilized molecular docking studies and MM-GBSA calculations to investigate TCA1's interactions with DprE1. These computational approaches help visualize the binding mode and estimate the binding affinity of TCA1 and its analogs [].
Q10: What is known about the structure-activity relationship (SAR) of TCA1?
A10: Research highlights the importance of the two side chains flanking the thiophene core in TCA1 for its inhibitory activity. Modifications to these side chains have been explored to optimize potency, selectivity, and other drug-like properties [].
Q11: What are the formulation strategies for TCA1?
A11: The provided research excerpts do not delve into specific formulation strategies for TCA1.
Q12: What is the in vitro efficacy of TCA1 against Mycobacterium tuberculosis?
A14: TCA1 exhibits potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.02 to 0.24 μg/mL [].
Q13: Has TCA1 shown efficacy in in vivo models of tuberculosis?
A15: Yes, a representative TCA1 analog (compound 25a) displayed significant bactericidal activity in an acute mouse model of tuberculosis [].
Q14: Are there any known resistance mechanisms to TCA1?
A16: While the excerpts don't mention specific resistance mechanisms to TCA1, they highlight the identification of a DprE1 resistant mutant (Y314C) that exhibits reduced sensitivity to TCA1 derivatives []. This finding underscores the need for continuous monitoring and development of new analogs to counter potential resistance.
Q15: What is the toxicity profile of TCA1?
A17: Research indicates that TCA1 analogs generally exhibit low cytotoxicity. One study showed no significant toxicity of a potent analog against the human cell line HepG2 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2714739.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2714742.png)
![N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2714743.png)
![2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide](/img/structure/B2714745.png)



![(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine](/img/structure/B2714753.png)
![4-(azepan-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2714754.png)
![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2714756.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B2714757.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)

